molecular formula C22H22BrN3OS B3299813 N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899932-11-7

N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299813
CAS No.: 899932-11-7
M. Wt: 456.4 g/mol
InChI Key: VNUIIADEYXOSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (CAS: 899931-58-9) is a structurally complex acetamide derivative featuring a 4-bromophenyl group attached to the acetamide nitrogen and a 1,4-diazaspiro[4.4]nona-1,3-diene ring substituted with a 4-methylphenyl group at the 3-position. The sulfanyl (-S-) linker bridges the acetamide and spirocyclic moieties, conferring conformational rigidity and electronic diversity to the molecule .

The diazaspiro[4.4] scaffold is notable for its stereochemical stability, which may enhance binding specificity in biological systems. Crystallographic studies of analogous compounds (e.g., ) suggest that such spirocyclic systems adopt non-planar geometries, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-15-4-6-16(7-5-15)20-21(26-22(25-20)12-2-3-13-22)28-14-19(27)24-18-10-8-17(23)9-11-18/h4-11H,2-3,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUIIADEYXOSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H24BrN3OSC_{23}H_{24}BrN_{3}OS and a molecular weight of approximately 470.4 g/mol. Its structure features a spirocyclic core which is known for its stability and diverse reactivity.

PropertyValue
Molecular FormulaC23H24BrN3OS
Molecular Weight470.4 g/mol
CAS Number899931-61-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the spirocyclic core followed by the introduction of the bromophenyl and methylphenyl groups through selective reactions using reagents such as bromine and various catalysts.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies suggest that bromophenyl derivatives can enhance antibacterial properties compared to their chlorine analogues due to increased electron density on the hydrazinic end of the thiosemicarbazide chain .
  • Anticancer Properties : The spirocyclic structure may interact with specific molecular targets such as enzymes or receptors involved in cancer pathways, potentially leading to inhibitory effects on tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives of diazaspiro compounds showed significant antibacterial activity against various strains of bacteria. The presence of the bromine atom was noted to enhance this activity compared to non-brominated analogues.
  • Cytotoxicity Testing : In vitro assays demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

The proposed mechanism involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity (Reported/Inferred) Key Interactions
Target Compound
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
C22H21BrN3OS ~455.4 Diazaspiro[4.4] core, 4-bromophenyl, 4-methylphenyl, sulfanyl linker Enzyme inhibition (inferred from analogues) Rigid spiro conformation; potential hydrogen bonding via acetamide NH and sulfur
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
()
C17H21BrN4OS 409.34 Triazole ring, cyclohexylmethyl substituent HIV-1 reverse transcriptase inhibition N–H⋯S and N–H⋯N hydrogen bonds; C–H⋯N interactions in crystal packing
C250-0426
()
C23H22BrCl2N3OS 539.32 Diazaspiro[4.6] core, 3,4-dichlorophenyl Not specified Larger spiro ring ([4.6] vs. [4.4]) increases conformational flexibility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
()
C9H9ClN2O5S 292.70 Nitro and methylsulfonyl groups Intermediate for heterocyclic synthesis C–H⋯O interactions; nitro group twisted relative to benzene ring

Key Comparative Insights

Spirocyclic vs. Heteroaromatic Cores: The target compound’s diazaspiro[4.4] core contrasts with the triazole ring in . Compared to the diazaspiro[4.6] analogue (C250-0426, ), the smaller [4.4] spiro ring in the target compound reduces conformational flexibility, which may impact solubility and binding kinetics .

Substituent Effects: The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 3,4-dichlorophenyl group in C250-0424. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .

Hydrogen Bonding and Crystal Packing :

  • The acetamide NH in the target compound likely participates in hydrogen bonding, as seen in similar structures (). However, the absence of strong hydrogen-bond acceptors (e.g., nitro or sulfonyl groups) may limit intermolecular stabilization compared to .

Biological Implications :

  • While the target compound’s activity is inferred, demonstrates that sulfanyl-linked acetamides with rigid cores (e.g., triazole) exhibit antiviral properties. This suggests that the diazaspiro[4.4] system in the target compound could be optimized for similar applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.